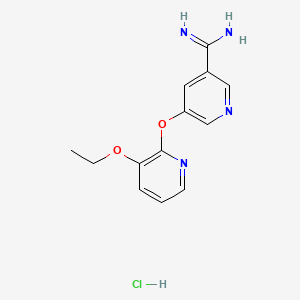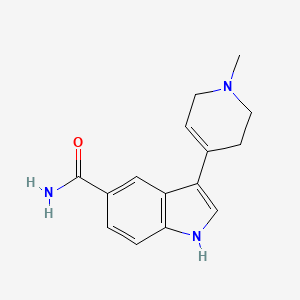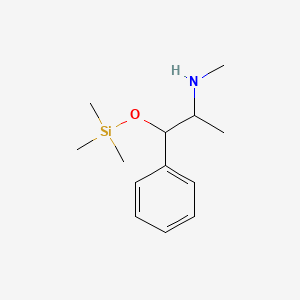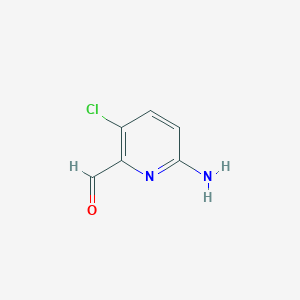
2-Amino-5-isothiocyanatobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-isothiocyanatobenzoic acid is an organic compound that features both an amino group and an isothiocyanate group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Amino-5-isothiocyanatobenzoic acid can be synthesized through several methods. One common approach involves the reaction of 2-amino-5-nitrobenzoic acid with thiophosgene or its derivatives under controlled conditions. Another method includes the use of isocyanides and elemental sulfur in the presence of catalytic amounts of amine bases, such as DBU, under moderate heating (40°C) and benign solvents like Cyrene™ or γ-butyrolactone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of column chromatography for purification is common to minimize waste and maintain product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-isothiocyanatobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines and thiols to form thiourea and dithiourethane derivatives.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various thiourea and dithiourethane derivatives, which have applications in bioconjugation and other fields .
Applications De Recherche Scientifique
2-Amino-5-isothiocyanatobenzoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and for the preparation of heterocyclic compounds.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool in various assays.
Industry: Utilized in the production of dyes and pigments due to its reactive isothiocyanate group.
Mécanisme D'action
The mechanism of action of 2-Amino-5-isothiocyanatobenzoic acid involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows it to modify proteins and other biological molecules, making it useful in bioconjugation and labeling applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorescein isothiocyanate: A derivative of fluorescein used for similar labeling applications.
2-Aminothiazole: Known for its biological activities, including antimicrobial and anti-inflammatory properties.
2-Aminobenzothiazole: Used in the synthesis of various pharmaceuticals and dyes.
Uniqueness
2-Amino-5-isothiocyanatobenzoic acid is unique due to its combination of an amino group and an isothiocyanate group on a benzoic acid core, providing a versatile platform for chemical modifications and applications in multiple fields.
Propriétés
Formule moléculaire |
C8H6N2O2S |
|---|---|
Poids moléculaire |
194.21 g/mol |
Nom IUPAC |
2-amino-5-isothiocyanatobenzoic acid |
InChI |
InChI=1S/C8H6N2O2S/c9-7-2-1-5(10-4-13)3-6(7)8(11)12/h1-3H,9H2,(H,11,12) |
Clé InChI |
VWOZNPKBNJRSES-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N=C=S)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Acetamide, 2-bromo-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B13941945.png)

![4-Chloro-3-({[(2-chlorophenoxy)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B13941954.png)



![[1-[[2-[4-(5-chloropyrimidin-2-yl)piperidin-1-yl]-5-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]amino]cyclobutyl]methanol](/img/structure/B13941982.png)


